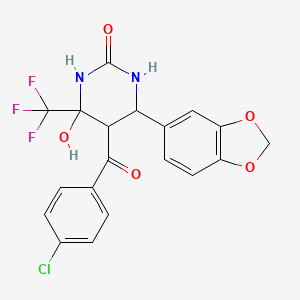![molecular formula C24H19ClN2O2S B11620826 {4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11620826.png)
{4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-clorofenil)sulfanyl]-3-metil-5-fenil-1H-pirazol-1-il}(4-metoxifenil)metanona es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un anillo de pirazol sustituido con varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de {4-[(4-clorofenil)sulfanyl]-3-metil-5-fenil-1H-pirazol-1-il}(4-metoxifenil)metanona típicamente involucra múltiples pasos, comenzando con la preparación del núcleo de pirazol. Esto se puede lograr mediante la condensación de hidrazinas apropiadas con 1,3-dicetonas en condiciones ácidas o básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para ciertos pasos, así como el desarrollo de métodos de purificación eficientes para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
{4-[(4-clorofenil)sulfanyl]-3-metil-5-fenil-1H-pirazol-1-il}(4-metoxifenil)metanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo carbonilo se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas, tioles). Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfanyl produce sulfóxidos o sulfonas, mientras que la reducción del grupo carbonilo produce alcoholes.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales con propiedades únicas.
Biología: La estructura del compuesto sugiere una posible actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Puede exhibir propiedades farmacológicas que podrían aprovecharse para fines terapéuticos, como actividades antiinflamatorias o anticancerígenas.
Industria: El compuesto podría utilizarse en la producción de productos químicos especiales o como precursor para la síntesis de materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de {4-[(4-clorofenil)sulfanyl]-3-metil-5-fenil-1H-pirazol-1-il}(4-metoxifenil)metanona depende de su aplicación específica. En un contexto biológico, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías exactas involucradas requerirían una mayor investigación a través de estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirazol con varios sustituyentes, como:
- {4-[(4-bromofenil)sulfanyl]-3-metil-5-fenil-1H-pirazol-1-il}(4-metoxifenil)metanona
- {4-[(4-fluorofenil)sulfanyl]-3-metil-5-fenil-1H-pirazol-1-il}(4-metoxifenil)metanona
Singularidad
La singularidad de {4-[(4-clorofenil)sulfanyl]-3-metil-5-fenil-1H-pirazol-1-il}(4-metoxifenil)metanona radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas en comparación con otros derivados de pirazol. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C24H19ClN2O2S |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)sulfanyl-3-methyl-5-phenylpyrazol-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C24H19ClN2O2S/c1-16-23(30-21-14-10-19(25)11-15-21)22(17-6-4-3-5-7-17)27(26-16)24(28)18-8-12-20(29-2)13-9-18/h3-15H,1-2H3 |
Clave InChI |
ZMSUIUFGFBAMPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[11-(3-methoxyphenyl)-3-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620773.png)
![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11620782.png)
![6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620786.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11620787.png)
![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620788.png)
![2-ethoxyethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11620796.png)

![Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620805.png)
![3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620814.png)
![3-(5-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11620819.png)
![1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B11620833.png)
![ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11620834.png)
